molecular formula C41H35N3O4 B13438859 N-Fmoc-1-trityl L-Homohistidine

N-Fmoc-1-trityl L-Homohistidine

Cat. No.: B13438859
M. Wt: 633.7 g/mol
InChI Key: ZEKQMTMRKGEVMF-LHEWISCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-1-trityl L-Homohistidine: is a synthetic compound used primarily in the field of proteomics research. It is characterized by its molecular formula C41H35N3O4 and a molecular weight of 633.73 g/mol . This compound is a derivative of L-histidine, an essential amino acid, and is modified with fluorenylmethyloxycarbonyl (Fmoc) and trityl protecting groups to facilitate its use in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-1-trityl L-Homohistidine typically involves the protection of the amino and imidazole groups of L-homohistidine. The Fmoc group is introduced to protect the amino group, while the trityl group is used to protect the imidazole ring. The process generally involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-Fmoc-1-trityl L-Homohistidine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and trityl groups protect the amino and imidazole groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds . The molecular targets and pathways involved include the activation of the carboxyl group of an amino acid and the protection of the amino group to facilitate peptide bond formation .

Comparison with Similar Compounds

Uniqueness: N-Fmoc-1-trityl L-Homohistidine is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The combination of Fmoc and trityl groups allows for efficient protection and deprotection steps, making it a valuable tool in the synthesis of complex peptides .

Properties

Molecular Formula

C41H35N3O4

Molecular Weight

633.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-tritylimidazol-4-yl)butanoic acid

InChI

InChI=1S/C41H35N3O4/c45-39(46)38(43-40(47)48-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)25-24-32-26-42-28-44(32)41(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,47)(H,45,46)/t38-/m0/s1

InChI Key

ZEKQMTMRKGEVMF-LHEWISCISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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